
4-imino-1,3-thiazolidin-2-one
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Overview
Description
4-Imino-1,3-thiazolidin-2-one is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-imino-1,3-thiazolidin-2-one typically involves the cyclization of thiourea with α-haloacetic acid. This reaction proceeds under mild conditions and yields the desired thiazolidinone derivative . Another method involves the use of N,N′-disubstituted thioureas and 1,2-dielectrophiles, which undergo regioselective conversion to form 2-imino-thiazolidine derivatives .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the reaction of primary alkyl or aryl amines with isothiocyanates, followed by cyclization with haloacetic acid . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Imino-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the imino or thiazolidine ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino-thiazolidinones.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that 4-imino-1,3-thiazolidin-2-one and its derivatives exhibit a range of biological activities, including:
- Antidiabetic Activity : Compounds derived from this scaffold have shown potential in managing diabetes by acting as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
- Anticancer Properties : Thiazolidinone derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values indicating potent activity .
- Antimicrobial Effects : The compound has demonstrated efficacy against a wide range of pathogens, including bacteria and fungi. Its derivatives are being explored for their potential as antimicrobial agents .
- Anti-inflammatory and Analgesic Activities : Some studies suggest that thiazolidinone derivatives can reduce inflammation and pain, highlighting their potential in treating inflammatory diseases .
Synthesis of this compound
The synthesis of this compound can be achieved through various methods:
- One-Pot Multicomponent Reactions : This method allows for the simultaneous reaction of multiple reactants to form the desired thiazolidinone derivative efficiently.
- Catalytic Methods : Utilizing catalysts such as magnesium oxide nanoparticles has been shown to enhance the yield and efficiency of the synthesis process .
- Ultrasound-Assisted Synthesis : This technique improves reaction times and yields by applying ultrasonic energy during the synthesis process .
Case Study 1: Anticancer Activity
A study by Qi et al. (2018) evaluated a series of thiazolidinone analogues for their tyrosine kinase inhibitory activity. One particular analogue exhibited potent inhibition against multiple tyrosine kinases with an IC₅₀ value of 0.021 µmol/L and demonstrated significant cytotoxicity against lung carcinoma cells (A549) at a concentration of 0.041 µM .
Case Study 2: Antidiabetic Potential
Research has indicated that thiazolidinone derivatives can act as PPARγ agonists, which are critical in the regulation of glucose metabolism. This makes them promising candidates for developing new antidiabetic medications .
Case Study 3: Antimicrobial Activity
A recent review highlighted the antimicrobial properties of thiazolidinone derivatives against various bacterial strains. Compounds were found to be effective against resistant strains, showcasing their potential in addressing antibiotic resistance issues .
Comparison Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-imino-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3-Thiazolidin-4-one: Another thiazolidine derivative with similar biological activities.
1,3-Thiazolidine-2,4-dione (Glitazone): Known for its antidiabetic properties.
2-Thioxo-1,3-thiazolidin-4-one (Rhodanine): Exhibits antimicrobial and anticancer activities.
Uniqueness: 4-Imino-1,3-thiazolidin-2-one stands out due to its versatile reactivity and broad spectrum of biological activities.
Biological Activity
4-Imino-1,3-thiazolidin-2-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including cancer, diabetes, and infectious diseases. The following sections provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and data.
Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, a review highlighted the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth. Specific derivatives have shown potent activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
9b | MDA-MB-231 | 10.5 | Induction of apoptosis |
11e | HCT116 | 8.3 | Inhibition of cell proliferation |
12a | HT29 | 12.0 | Cell cycle arrest |
Antidiabetic Properties
Thiazolidin-4-one derivatives have been investigated for their antidiabetic effects, particularly as PPARγ agonists. These compounds enhance insulin sensitivity and glucose uptake in adipocytes. For example, certain derivatives have been shown to significantly lower blood glucose levels in diabetic animal models .
Table 2: Antidiabetic Activity of Thiazolidin-4-One Derivatives
Compound | Model | Effect on Blood Glucose (%) |
---|---|---|
7 | STZ-induced rats | -30 |
8 | Alloxan-induced mice | -25 |
Antimicrobial and Antiviral Activity
The antimicrobial properties of thiazolidin-4-one derivatives have also been documented. Various studies indicate that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. Additionally, some derivatives have shown promise as antiviral agents, particularly against viruses like dengue .
Table 3: Antimicrobial Activity of Thiazolidin-4-One Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3 | E. coli | 15 µg/mL |
5 | S. aureus | 12 µg/mL |
The mechanisms underlying the biological activities of this compound involve various pathways:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation and glucose metabolism.
- Induction of Apoptosis : Many compounds trigger apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Properties : The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases .
Case Studies
A notable case study involved the synthesis and evaluation of new thiazolidinone derivatives for their anticancer activity. Researchers synthesized various analogs and tested them against multiple cancer cell lines, revealing that modifications at specific positions significantly enhanced their potency .
Another study focused on the antidiabetic potential of thiazolidinone derivatives in diabetic rats. The results indicated that certain compounds effectively reduced hyperglycemia and improved lipid profiles, suggesting their potential as therapeutic agents for diabetes management .
Properties
Molecular Formula |
C3H4N2OS |
---|---|
Molecular Weight |
116.14 g/mol |
IUPAC Name |
4-imino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) |
InChI Key |
PECKLIXQHBFLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)NC(=O)S1 |
Origin of Product |
United States |
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